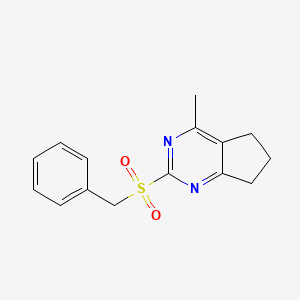

2-(苄基磺酰)-4-甲基-6,7-二氢-5H-环戊(d)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .

Molecular Structure Analysis

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .

Chemical Reactions Analysis

The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be analyzed using various spectroscopic techniques . There is substantial proof that anionic variants EY show photoactivity in the bulk of other photoreaction investigations .

科学研究应用

合成与生物学评估

许多研究都集中在合成嘧啶衍生物并评估其生物活性上。例如,衍生物显示出显着的抗菌活性,超过了参考药物的活性,其功效差异取决于存在的磺酰基数量。具体来说,研究发现具有一个磺酰基的衍生物对研究中使用的细菌和真菌更有效(Alsaedi 等人,2019)。此外,某些衍生物表现出有效的抗肿瘤活性,充当关键细胞酶的抑制剂,证明了这些化合物在癌症治疗中的潜力(Gangjee 等人,2007)。

抗叶酸研究

研究还针对探索这些衍生物的抗叶酸特性。这涉及抑制对细胞代谢至关重要的二氢叶酸还原酶 (DHFR),从而为抗肿瘤剂的开发提供途径。已经合成了这些化合物的经典和非经典类似物,显示出对人 DHFR 的优异抑制特性,并对培养物中肿瘤细胞的生长产生显着影响(Gangjee 等人,2007)。

除草剂活性

此外,已经合成了新型 2-(苯磺酰氨基)嘧啶衍生物,它们显示出明确的除草剂活性。这表明这些化合物在农业化学中具有潜在应用,为作物保护提供了一类新的除草剂(Huazheng,2011)。

合成方法

这些化合物的合成方法也很有趣,研究详细介绍了各种衍生物的合成。例如,已经开发了化学选择性反应来有效地构建这些化合物,突出了嘧啶作为产生生物活性分子的支架的多功能性(Baiazitov 等人,2013)。这些合成方法不仅促进了这些化合物的生产,而且还为新药的发现开辟了途径。

固态荧光

一些研究探索了新型嘧啶衍生物的固态荧光性质,有助于理解其光物理特性。这项研究可以导致开发用于各种应用的新型荧光材料,包括传感和成像(Yokota 等人,2012)。

未来方向

Pyrazolo [3,4-d]pyrimidines continue to be of great interest in drug discovery programmes, especially those in cancer drug discovery . This review will represent the complete medicinal and pharmacological profile of pyrido [2,3- d ]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .

作用机制

Target of Action

It is known that pyrimidine derivatives often target protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their effect through inhibiting protein kinases .

Biochemical Pathways

It is known that the de novo biosynthesis of pyrimidines is a crucial pathway in cellular processes, and its inhibition can lead to significant effects on cell growth and proliferation .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that the inhibition of protein kinases can lead to significant effects on cell growth and proliferation .

Action Environment

It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

属性

IUPAC Name |

2-benzylsulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-13-8-5-9-14(13)17-15(16-11)20(18,19)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZNBSKVEAVOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2696207.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B2696212.png)

![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)